

The Impact of Osteopathic Manipulative Treatment on Brain Functional Connectivity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Osteopathic Manipulative Treatment (OMT) is a non-invasive, hands-on therapeutic approach that addresses somatic dysfunctions to enhance the body's self-regulatory capabilities. Emerging evidence from neuroimaging studies, particularly those employing functional magnetic resonance imaging (fMRI), suggests that OMT induces quantifiable changes in the functional connectivity of brain networks. This technical guide provides an in-depth overview of the current understanding of the impact of OMT on brain functional connectivity, intended for researchers, scientists, and professionals in drug development. It details the proposed neurophysiological mechanisms, summarizes quantitative findings from key studies, outlines experimental protocols, and visualizes the complex interactions through signaling pathway and workflow diagrams. The presented data indicates that OMT can modulate connectivity within and between key brain networks, including those involved in pain processing, interoception, and autonomic regulation, offering a potential avenue for novel therapeutic strategies.

Introduction

Functional connectivity, defined as the temporal correlation of neurophysiological events between different brain regions, provides a window into the brain's functional organization.^[1] Alterations in functional connectivity are associated with various pathological conditions,

particularly chronic pain.[2] Osteopathic Manipulative Treatment (OMT) is a patient-centered approach that utilizes a variety of manual techniques to diagnose and treat somatic dysfunctions.[3][4] While the clinical benefits of OMT for conditions like chronic low back pain are increasingly recognized, the underlying neurophysiological mechanisms are still being elucidated.[5][6] Recent research has focused on the central effects of OMT, demonstrating changes in cerebral blood flow and functional brain connectivity.[7][8] This guide synthesizes the current evidence on the impact of OMT on brain functional connectivity, providing a technical foundation for further research and therapeutic development.

Proposed Neurophysiological Mechanisms of OMT's Influence on Brain Connectivity

The influence of OMT on brain functional connectivity is thought to be mediated through a cascade of neurophysiological events, beginning with the stimulation of peripheral mechanoreceptors and culminating in the modulation of central neural networks. The primary proposed mechanisms include modulation of the Autonomic Nervous System (ANS), the Hypothalamic-Pituitary-Adrenal (HPA) axis, and descending pain modulation pathways.

Mechanoreceptor Stimulation and Afferent Signaling

OMT techniques, such as soft tissue manipulation, myofascial release, and articular mobilization, apply mechanical forces to the body's tissues.[8] These forces stimulate various cutaneous and deep tissue mechanoreceptors, including Meissner's corpuscles, Pacinian corpuscles, Merkel's disks, and Ruffini endings.[9][10] These receptors convert mechanical stimuli into electrical signals, which are transmitted to the central nervous system via afferent nerve fibers.[11][12] This afferent input travels through the spinal cord to brainstem nuclei and higher cortical centers, including the thalamus, somatosensory cortex, insula, and anterior cingulate cortex (ACC).[12]

Modulation of the Autonomic Nervous System (ANS)

A key hypothesis is that OMT modulates the balance between the sympathetic and parasympathetic branches of the ANS.[3] Techniques like suboccipital decompression are proposed to increase parasympathetic tone by influencing the vagus nerve.[13] Rib raising techniques are thought to decrease sympathetic tone by acting on the sympathetic chain ganglia located anterior to the costovertebral articulations.[13] This shift towards

parasympathetic dominance can influence heart rate variability and promote a state of relaxation, which may be reflected in changes in the functional connectivity of brain regions involved in autonomic regulation, such as the insula and ACC.

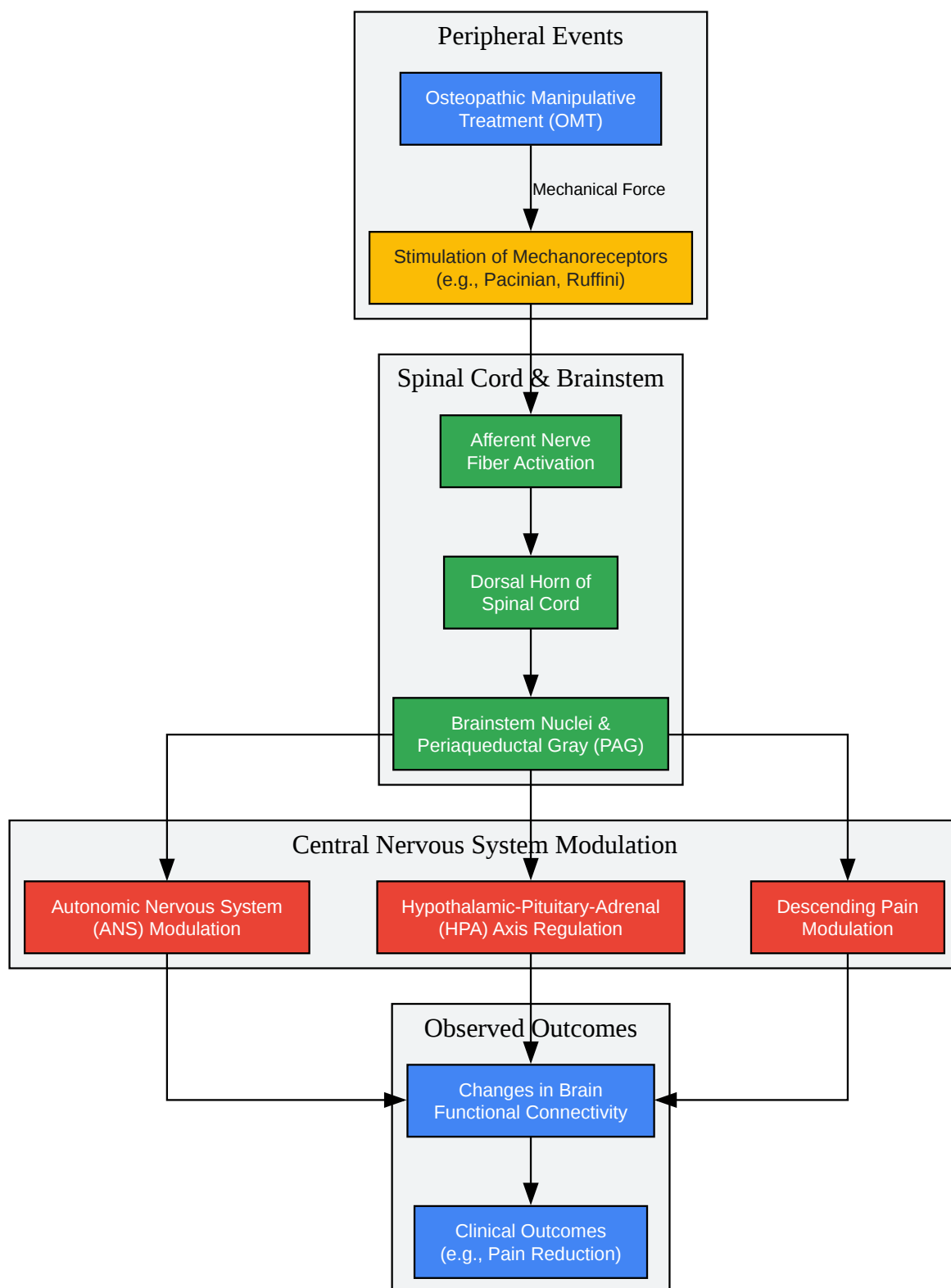
Influence on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Chronic stress and pain can lead to dysregulation of the HPA axis, resulting in altered cortisol levels.^{[14][15]} Therapeutic touch, a component of OMT, is suggested to have an anti-inflammatory effect by reducing the activity of the HPA axis.^[16] By promoting relaxation and reducing pain, OMT may help to normalize HPA axis function, which in turn could influence the functional connectivity of brain regions sensitive to stress hormones, such as the amygdala and prefrontal cortex.

Descending Pain Modulation

OMT is thought to activate descending pain modulatory pathways.^[17] Afferent signals generated by OMT can reach the periaqueductal gray (PAG) in the midbrain, a critical center for endogenous pain control.^{[18][19]} Activation of the PAG can modulate nociceptive signals at the spinal cord level via projections to the rostral ventromedial medulla (RVM).^{[1][17]} This descending inhibition of pain signals can lead to pain relief and may be associated with changes in the functional connectivity of the pain matrix, a network of brain regions involved in the sensory and affective components of pain.

The following diagram illustrates the proposed signaling pathway from OMT application to the modulation of brain functional connectivity.



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Proposed signaling pathway of OMT's effect on the brain.

Quantitative Data on Functional Connectivity Changes

The primary quantitative evidence for OMT-induced changes in brain functional connectivity comes from a randomized controlled trial by Cerritelli et al. (2020).^[7] This study utilized resting-state fMRI and network analysis to investigate the effects of OMT in healthy adults. The key findings are summarized in the tables below.

Table 1: Changes in Betweenness Centrality Following OMT

| Brain Region | Time Point | Change | F-statistic (F(2, 32)) | p-value |
|------------------------|------------------------|----------------------|------------------------|---------|
| Right Precentral Gyrus | Immediately After (T1) | Increased Influence | 5.995 | < 0.005 |
| Left Caudate | 3 Days After (T2) | Decreased Centrality | 6.496 | < 0.005 |

Table 2: Changes in Clustering Coefficient Following OMT

| Brain Region | Time Point | Change | F-statistic (F(2, 32)) | p-value |
|----------------------------|------------------------|------------------------|------------------------|---------|
| Left Amygdala | Immediately After (T1) | Reduced Connectivity | 7.269 | < 0.005 |
| Left Middle Temporal Gyrus | Immediately After (T1) | Reduced Connectivity | 6.452 | < 0.005 |
| Left Amygdala | 3 Days After (T2) | Increased Interactions | 6.772 | < 0.005 |
| Vermis-III | 3 Days After (T2) | Increased Interactions | 6.772 | < 0.005 |

Data sourced from Cerritelli et al. (2020).^[7]

These findings demonstrate a significant rearrangement of functional connectivity after OMT, with immediate effects on regions involved in motor control and emotion processing, and sustained effects on areas related to learning and motor control.

Experimental Protocols

This section details the methodology of a key randomized controlled trial investigating the impact of OMT on brain functional connectivity.

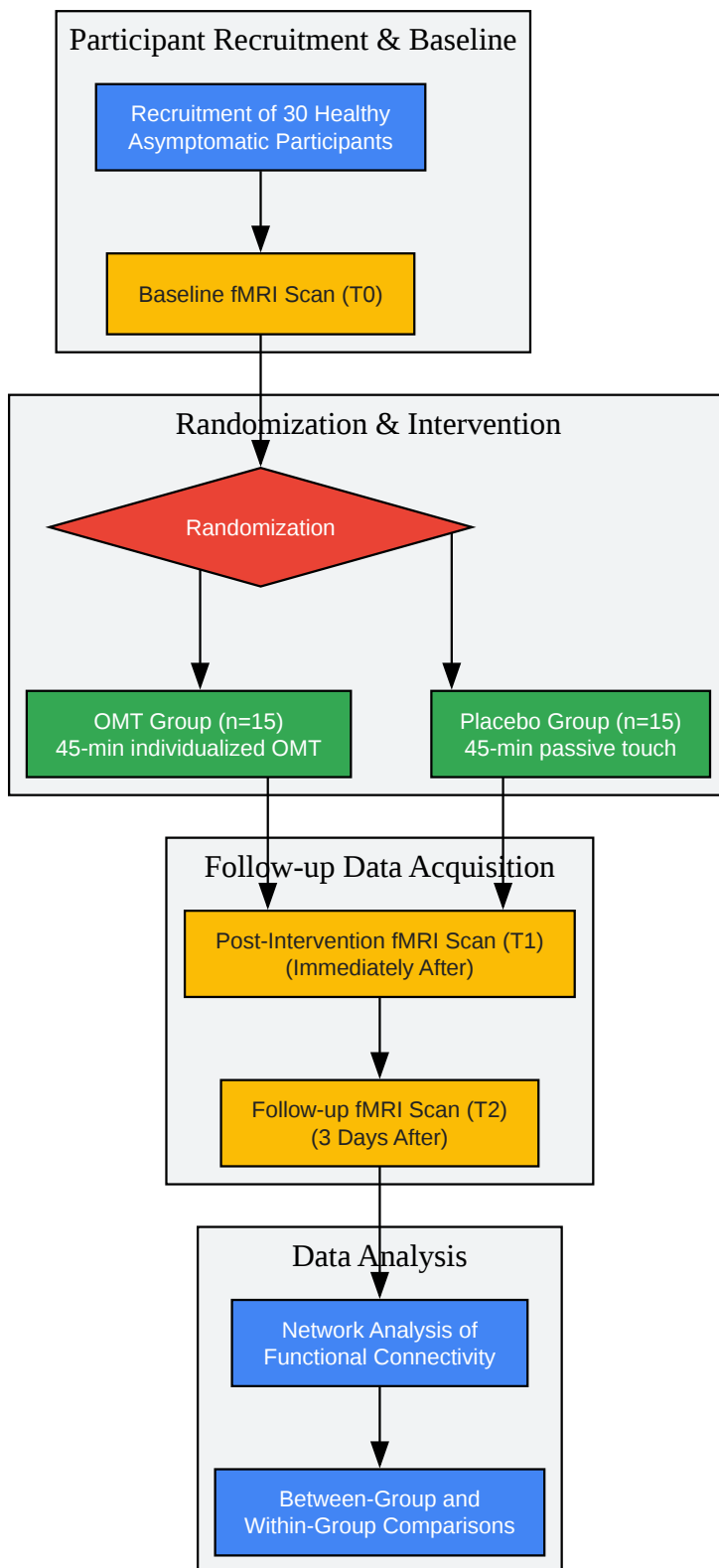
Study Design: Randomized Manual Placebo-Controlled Trial

The study by Cerritelli et al. (2020) employed a robust design to minimize bias and isolate the effects of OMT.^[7]

- Participants: 30 healthy, asymptomatic young adults were recruited.
- Randomization: Participants were randomly assigned to either an OMT group or a placebo group.
- Blinding: Participants were blinded to their group allocation.
- Intervention:
 - OMT Group: Received a 45-minute OMT session from experienced osteopaths. The treatment was individualized to correct somatic dysfunctions identified during a physical examination and included articular and myofascial techniques, balanced ligamentous tension, visceral manipulations, and osteopathy in the cranial field.
 - Placebo Group: Received a 45-minute session of passive touch without joint mobilization, following a predefined protocol.
- Data Acquisition: Resting-state fMRI data was collected at three time points:
 - T0: Before the intervention.
 - T1: Immediately after the intervention.

- T2: Three days after the intervention.

The following diagram illustrates the experimental workflow of this study.



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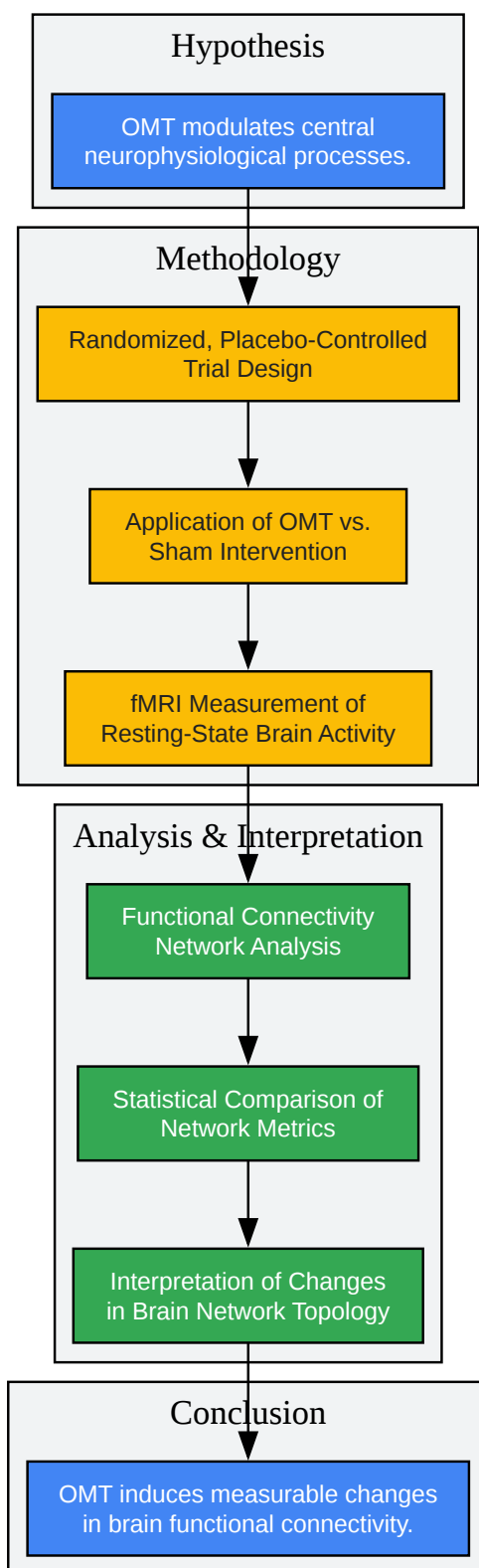
Experimental workflow of the randomized controlled trial.

fMRI Data Analysis

The analysis of fMRI data to assess functional connectivity involves several key steps:

- **Preprocessing:** Raw fMRI data undergoes a series of preprocessing steps to remove noise and artifacts. This typically includes motion correction, slice timing correction, spatial normalization to a standard brain template, and spatial smoothing.
- **Network Construction:** The brain is parcellated into a set of nodes (regions of interest). A time series of the BOLD signal is extracted for each node.
- **Functional Connectivity Matrix:** The temporal correlation between the BOLD signal time series of all pairs of nodes is calculated to generate a functional connectivity matrix for each participant at each time point.
- **Graph Theory Analysis:** Network metrics, such as betweenness centrality and clustering coefficient, are calculated from the functional connectivity matrices to quantify the topological properties of the brain networks.
- **Statistical Analysis:** Statistical tests (e.g., ANOVA) are used to compare the network metrics between the OMT and placebo groups at the different time points to identify significant changes in functional connectivity.

The logical relationship between the theoretical framework and the experimental design is depicted in the following diagram.



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Logical relationship between hypothesis and experimental design.

Discussion and Future Directions

The evidence presented in this guide suggests that OMT can induce significant and measurable changes in the functional connectivity of the brain. The findings from the study by Cerritelli et al. (2020) provide a quantitative basis for these effects, demonstrating alterations in key network metrics in brain regions associated with motor control, sensory processing, and emotion.[7] The proposed neurophysiological mechanisms, involving the interplay of the peripheral and central nervous systems, offer a plausible framework for understanding how a manual therapy can exert its influence on brain function.

For researchers and scientists, these findings open up new avenues of investigation into the neurobiology of manual therapies. Future studies should aim to replicate and expand upon these findings in larger and more diverse populations, including patient groups with specific clinical conditions. The use of multimodal neuroimaging techniques, combining fMRI with EEG or other measures of autonomic function, could provide a more comprehensive picture of the temporal and spatial dynamics of OMT's effects.

For drug development professionals, this research highlights the potential of targeting the neurophysiological pathways influenced by OMT. Understanding how manual interventions can modulate brain networks involved in pain and interoception may inform the development of novel non-pharmacological and pharmacological therapies. For instance, therapies that aim to modulate the activity of the insula, anterior cingulate cortex, or periaqueductal gray may have synergistic effects when combined with OMT or may replicate some of its therapeutic benefits.

Conclusion

The study of the impact of OMT on brain functional connectivity is a rapidly evolving field. The available evidence, though still in its early stages, strongly suggests that OMT is not merely a peripheral intervention but has demonstrable effects on the central nervous system. The quantitative data and detailed protocols presented in this guide provide a solid foundation for understanding the current state of the science. Continued research in this area is crucial for optimizing the clinical application of OMT and for uncovering novel therapeutic targets within the complex interplay between the body's structure and the brain's function.

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- To cite this document: BenchChem. [The Impact of Osteopathic Manipulative Treatment on Brain Functional Connectivity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14676022#impact-of-omt-on-functional-connectivity-in-the-brain]

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